molecular formula C21H17NO3S B5104796 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one

Cat. No. B5104796
M. Wt: 363.4 g/mol
InChI Key: BVPYELVQQRYIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

EHT 1864 functions as a selective inhibitor of Rho GTPase signaling by binding to the Rho-specific guanine nucleotide exchange factor (GEF) domain, which prevents the exchange of GDP for GTP and inhibits downstream signaling. This results in the inhibition of cell migration, proliferation, and survival, as well as the modulation of the immune response and neuroprotection.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, modulation of the immune response, and neuroprotection. It has also been found to reduce inflammation and oxidative stress, which are implicated in many diseases.

Advantages and Limitations for Lab Experiments

EHT 1864 offers several advantages for lab experiments, including its high specificity and potency, as well as its ease of synthesis and availability. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the study of EHT 1864, including its use as a therapeutic agent in various diseases, its application in drug discovery and development, and its use in basic research to further understand Rho GTPase signaling and its role in disease. Additionally, further studies are needed to investigate the potential off-target effects of EHT 1864 and to optimize its dosing and delivery for clinical use.
Conclusion:
In conclusion, EHT 1864 is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its high specificity and potency, as well as its ease of synthesis and availability, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.

Synthesis Methods

EHT 1864 can be synthesized using a multi-step process that involves the reaction of 4-ethylphenyl isothiocyanate with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base, which is then cyclized with 2-bromoacetophenone to produce the final product. The synthesis of EHT 1864 has been optimized to improve yield and purity, making it a readily available inhibitor for scientific research.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit Rho GTPase signaling, which plays a crucial role in cell migration, proliferation, and survival. EHT 1864 has also been found to modulate the immune response by regulating cytokine production and T-cell activation. In addition, EHT 1864 has been investigated for its neuroprotective effects, particularly in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-3-13-7-9-14(10-8-13)17-12-26-20(22-17)16-11-15-5-4-6-18(24-2)19(15)25-21(16)23/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPYELVQQRYIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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